molecular formula C22H18BrN3OS B2425034 2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034401-40-4

2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2425034
CAS No.: 2034401-40-4
M. Wt: 452.37
InChI Key: GQXHVTSBYKBHFQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom. Pyrimidine is a 6-membered ring with two nitrogen atoms at positions 1 and 3 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyrrolo[3,2-d]pyrimidin-4(5H)-one core structure, which is fused with a thiophene ring. It also has a phenyl group, a cyclopropyl group, and a bromobenzylthio group attached to the core structure .


Chemical Reactions Analysis

Thienopyrimidines, like other aromatic heterocycles, can undergo electrophilic substitution reactions. They can also participate in various other chemical reactions typical for heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a thienopyrimidine, it is likely to be a solid at room temperature. It is likely to have good thermal stability due to its aromatic nature .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Pyrimidin Derivatives : Pyrimidin derivatives, including 2-((3-bromobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, have been synthesized and evaluated for various biological activities. These compounds are obtained through reactions involving amino-4-(p-bromophenyl)-3-cyano(carboethoxy)-4H,5H-pyrano[3,2-c][1]benzopyran-5-ones and different reagents. Their synthesis is a significant area of study in medicinal chemistry (Al-Haiza, Mostafa, & El-kady, 2003).

  • Anti-Proliferative Studies : Similar compounds have been synthesized and tested for their cytotoxic activity on various cell lines using assays like MTT. For instance, derivatives like 6-ethyl-2-((4-fluorobenzyl)thio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol have shown significant activity against cell lines such as HCT-116, demonstrating the potential therapeutic applications of these compounds (Harsha et al., 2018).

  • Antimicrobial Activity : The derivatives of this compound class have been screened for antimicrobial activities. Some have shown promising biological activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Ashalatha et al., 2007).

Chemical Properties and Reactions

  • Chemical Synthesis and Reactions : The chemical synthesis and various reactions of these pyrimidin derivatives have been extensively studied. This includes exploring different synthesis methods and understanding their chemical properties, which is crucial for their application in drug design and development (Edrees & Farghaly, 2017).

  • Structural Analysis and DFT Calculations : The structure of similar compounds has been confirmed using techniques like NMR, MS, elemental analyses, and single-crystal X-ray structure determination. Density functional theory (DFT) calculations are performed to understand the molecular structure and properties, which is vital for predicting their biological activities (Mu et al., 2015).

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3OS/c23-16-8-4-5-14(11-16)13-28-22-25-19-18(15-6-2-1-3-7-15)12-24-20(19)21(27)26(22)17-9-10-17/h1-8,11-12,17,24H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXHVTSBYKBHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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